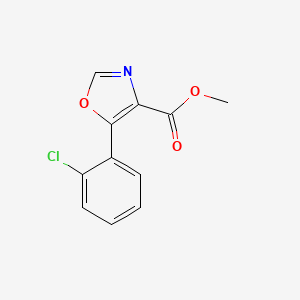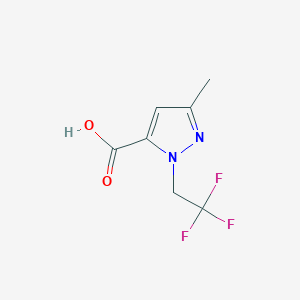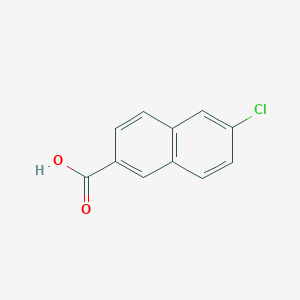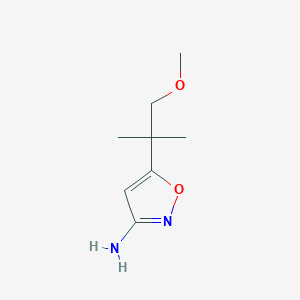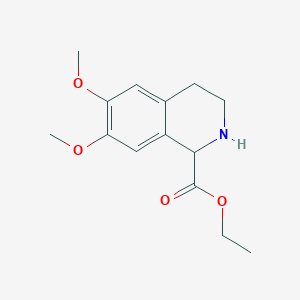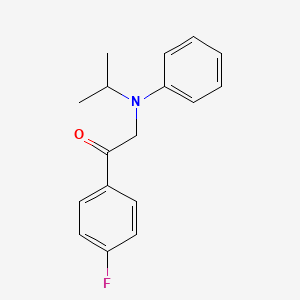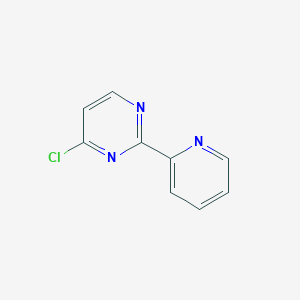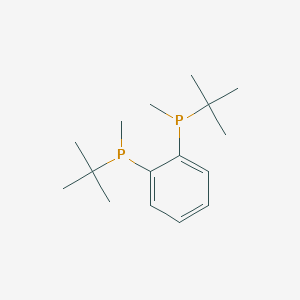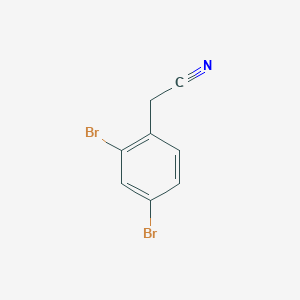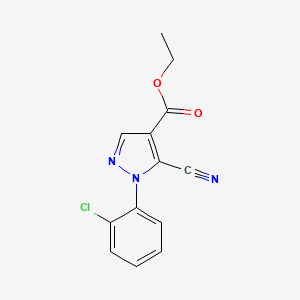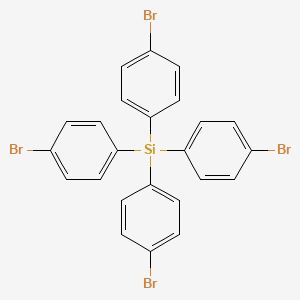
Tetrakis(4-bromofenil)silano
Descripción general
Descripción
Tetrakis(4-bromophenyl)silane is an intermediate for emerging hole transport materials based on a silicon core. Materials containing this core have been shown to compete with SpiroMeOTAD for efficiency and stability in perovskite solar cells .
Synthesis Analysis
Sonogashira–Hagihara coupling reactions of tetrahedral silicon-centered monomers, specifically tetrakis(4-bromophenyl)silane (p-Si), result in novel porous organic polymers . These materials exhibit high thermal stability and comparable specific surface areas.Chemical Reactions Analysis
Tetrakis(4-bromophenyl)silane participates in Sonogashira–Hagihara coupling reactions, leading to the formation of porous organic polymers .Aplicaciones Científicas De Investigación
Síntesis de Polímeros Orgánicos Porosos
Tetrakis(4-bromofenil)silano: se utiliza en la síntesis de nuevos polímeros orgánicos porosos mediante reacciones de acoplamiento de Sonogashira–Hagihara . Estos polímeros, conocidos como POP-1 y POP-2, exhiben alta estabilidad térmica y áreas superficiales específicas significativas, lo que los hace adecuados para una variedad de aplicaciones, incluido el almacenamiento y la separación de gases.
Sorción de Dióxido de Carbono
Los polímeros orgánicos porosos derivados del this compound muestran captaciones moderadas de dióxido de carbono, lo que indica su potencial como materiales para la captura y el almacenamiento de carbono . Esta aplicación es crucial en la lucha contra el cambio climático al reducir las emisiones de gases de efecto invernadero.
Materiales de Transporte de Huecos para Células Solares
Este compuesto sirve como intermediario para los materiales de transporte de huecos que son componentes esenciales de las células solares de perovskita . Se ha demostrado que los materiales que contienen el núcleo de silicio del this compound compiten con SpiroMeOTAD en eficiencia y estabilidad, lo cual es fundamental para el avance de la tecnología solar.
Construcción y Diseño Molecular
El this compound es un precursor para la construcción de moléculas complejas con geometrías tetraédricas. Su papel en la arquitectura molecular es significativo para el desarrollo de nuevos materiales con las propiedades deseadas.
Mecanismo De Acción
Target of Action
Tetrakis(4-bromophenyl)silane is primarily used as an intermediate for emerging hole transport materials based on a silicon core . These materials are used in the development of perovskite solar cells .
Mode of Action
The compound interacts with its targets by forming a silicon core, which is a crucial component of the hole transport materials . This interaction results in materials that can compete with SpiroMeOTAD for efficiency and stability in perovskite solar cells .
Biochemical Pathways
It’s known that the compound plays a significant role in the synthesis of novel porous organic polymers through sonogashira–hagihara coupling reactions .
Result of Action
The molecular and cellular effects of Tetrakis(4-bromophenyl)silane’s action primarily involve the formation of a silicon core, which is a key component of hole transport materials . These materials have been shown to compete with SpiroMeOTAD for efficiency and stability in perovskite solar cells .
Action Environment
The efficacy and stability of Tetrakis(4-bromophenyl)silane can be influenced by various environmental factors. For instance, it has been noted that the compound is stable in air and acid media but unstable in water and basic media . Additionally, the hydrothermal stability of materials synthesized using this compound can be affected by the structure geometry of the silicon-centered monomers .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Tetrakis(4-bromophenyl)silane plays a role in biochemical reactions primarily as an intermediate for emerging hole transport materials based on a silicon core . It interacts with various biomolecules, including enzymes and proteins, to facilitate electron transport and stability in perovskite solar cells . The nature of these interactions involves the formation of stable complexes with silicon-centered monomers, enhancing the efficiency and stability of the materials . Detailed studies on specific enzymes and proteins interacting with Tetrakis(4-bromophenyl)silane in biological systems are limited.
Cellular Effects
The effects of Tetrakis(4-bromophenyl)silane on various types of cells and cellular processes are not extensively documented. Its role as an intermediate in hole transport materials suggests potential impacts on cell signaling pathways and gene expression related to electron transport and stability . The compound may influence cellular metabolism by altering the efficiency of electron transport chains, thereby affecting cellular energy production and overall cell function
Molecular Mechanism
The molecular mechanism of action of Tetrakis(4-bromophenyl)silane involves its interaction with silicon-centered monomers to form stable complexes . These interactions enhance the efficiency and stability of hole transport materials in perovskite solar cells . At the molecular level, Tetrakis(4-bromophenyl)silane may bind to specific biomolecules, potentially inhibiting or activating enzymes involved in electron transport . Changes in gene expression related to electron transport and stability may also occur as a result of these interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrakis(4-bromophenyl)silane may change over time due to its stability and degradation properties .
Dosage Effects in Animal Models
The effects of Tetrakis(4-bromophenyl)silane at different dosages in animal models have not been extensively studied. It is important to consider potential threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
The metabolic pathways involving Tetrakis(4-bromophenyl)silane are not well-characterized. It is likely that the compound interacts with enzymes and cofactors involved in electron transport and stability
Transport and Distribution
It is possible that the compound interacts with transporters or binding proteins that facilitate its localization and accumulation within specific cellular compartments
Subcellular Localization
The subcellular localization of Tetrakis(4-bromophenyl)silane and its effects on activity or function are not well-characterized. It is possible that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications
Propiedades
IUPAC Name |
tetrakis(4-bromophenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Br4Si/c25-17-1-9-21(10-2-17)29(22-11-3-18(26)4-12-22,23-13-5-19(27)6-14-23)24-15-7-20(28)8-16-24/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVUXJWGYUSRIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[Si](C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Br4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508256 | |
| Record name | Tetrakis(4-bromophenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18733-98-7 | |
| Record name | Tetrakis(4-bromophenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Tetrakis(4-bromophenyl)silane useful in material science?
A1: Tetrakis(4-bromophenyl)silane is a valuable precursor in material science due to its tetrahedral geometry and the reactivity of its bromine atoms. [, ] This allows for its incorporation into complex molecules and polymers, leading to the development of novel materials with tailored properties. For example, it serves as a building block for porous organic polymers (POPs), which exhibit promising applications in gas sorption, particularly for carbon dioxide capture and storage. [, ]
Q2: Can you provide details on the synthesis and structural characterization of Tetrakis(4-bromophenyl)silane?
A2: Tetrakis(4-bromophenyl)silane is effectively synthesized through an optimized halogen-lithium exchange (HLE) protocol. [] This involves reacting 1,3,5-tris(4-bromophenyl)benzene with n-BuLi at room temperature to generate the corresponding aryl lithium intermediate. Subsequent reaction with silicon tetrachloride (SiCl4) leads to the formation of Tetrakis(4-bromophenyl)silane. The compound's structure is confirmed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Q3: How does the structure of Tetrakis(4-bromophenyl)silane contribute to the porosity of materials derived from it?
A3: The tetrahedral geometry of the central silicon atom in Tetrakis(4-bromophenyl)silane plays a crucial role in the porosity of the resulting polymers. [] This rigid, three-dimensional structure prevents close packing of the polymer chains, leading to the formation of voids and channels within the material. The size and distribution of these pores can be further tuned by copolymerizing Tetrakis(4-bromophenyl)silane with other monomers, offering control over the material's surface area and gas sorption properties. []
Q4: Are there any known environmental concerns related to Tetrakis(4-bromophenyl)silane?
A4: While the research primarily focuses on the synthesis and application of Tetrakis(4-bromophenyl)silane and its derivatives, limited information is available on its environmental impact and degradation pathways. Further research is crucial to assess potential ecotoxicological effects and develop strategies for responsible waste management and recycling to mitigate any negative environmental consequences.
Q5: What analytical methods are employed to characterize and quantify Tetrakis(4-bromophenyl)silane?
A5: Various analytical techniques are used to characterize and quantify Tetrakis(4-bromophenyl)silane. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR, is valuable for structural elucidation and confirming successful synthesis. [] Additionally, gas sorption analysis, such as nitrogen (N2) adsorption-desorption isotherms, helps determine the surface area, pore size distribution, and total pore volume of porous materials derived from Tetrakis(4-bromophenyl)silane. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



